

# GSK343: A Technical Guide to a Selective EZH2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | GSK343  |           |
| Cat. No.:            | B607833 | Get Quote |

GSK343 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] [3] As a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor, GSK343 effectively blocks the methyltransferase activity of EZH2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3).[4][5][6] This epigenetic modification is a hallmark of gene silencing, and its dysregulation is implicated in the pathogenesis of various cancers.[4][7] This technical guide provides a comprehensive overview of the core characteristics, properties, and experimental applications of GSK343 for researchers, scientists, and drug development professionals.

## **Core Properties and Mechanism of Action**

**GSK343** is a cell-permeable compound that has demonstrated robust activity in both biochemical and cellular assays.[3][8] Its primary mechanism of action is the competitive inhibition of the SAM binding site on EZH2, thereby preventing the transfer of a methyl group to its histone substrate.[5][6] This leads to a global decrease in H3K27me3 levels, resulting in the derepression of PRC2 target genes.[4][9]

#### Key Features:

 High Potency: GSK343 exhibits a low nanomolar half-maximal inhibitory concentration (IC50) in cell-free assays.[1][2]



- High Selectivity: It displays significant selectivity for EZH2 over its homolog EZH1 and a wide range of other histone methyltransferases.[1][3]
- Cellular Activity: The compound effectively reduces H3K27me3 levels in various cancer cell lines.[1][3]
- Biological Effects: Inhibition of EZH2 by GSK343 has been shown to induce apoptosis, autophagy, and cell cycle arrest, and to suppress cell proliferation, migration, and invasion in numerous cancer models.[1][4][5][10]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **GSK343** across different experimental settings.

| Parameter  | Value        | Assay Type | Reference |
|------------|--------------|------------|-----------|
| EZH2 IC50  | 4 nM         | Cell-free  | [1][2][3] |
| EZH1 IC50  | 240 nM       | Cell-free  | [1][8]    |
| EZH2 Kiapp | 1.2 ± 0.2 nM | -          | [2]       |

Table 1: Biochemical Potency and Selectivity of GSK343.



| Cell Line | Cancer Type     | Parameter                   | Value   | Reference |
|-----------|-----------------|-----------------------------|---------|-----------|
| HCC1806   | Breast Cancer   | H3K27me3<br>Inhibition IC50 | 174 nM  | [1][8]    |
| LNCaP     | Prostate Cancer | Growth Inhibition<br>IC50   | 2.9 μΜ  | [1][2]    |
| HeLa      | Cervical Cancer | Growth Inhibition           | 13 μΜ   | [2]       |
| SiHa      | Cervical Cancer | Growth Inhibition           | 15 μΜ   | [2]       |
| U87       | Glioblastoma    | IC50 (24h)                  | 4.06 μM | [11]      |
| U87       | Glioblastoma    | IC50 (48h)                  | 4.68 μM | [11]      |

Table 2: Cellular Activity of **GSK343** in Various Cancer Cell Lines.

# Signaling Pathways Modulated by GSK343

**GSK343** has been shown to impact several critical signaling pathways involved in cancer progression.

#### **EZH2-Mediated Gene Silencing**

The primary signaling pathway affected by **GSK343** is the EZH2-mediated epigenetic silencing of gene expression. By inhibiting EZH2, **GSK343** leads to the reactivation of tumor suppressor genes.





Click to download full resolution via product page

Caption: GSK343 inhibits EZH2, preventing H3K27me3 and gene silencing.

## **AKT/mTOR Signaling Pathway**

**GSK343** has been demonstrated to induce autophagy in pancreatic cancer cells by downregulating the AKT/mTOR signaling pathway.[5] Inhibition of this pathway leads to the activation of autophagy.





Click to download full resolution via product page

Caption: **GSK343** inhibits the AKT/mTOR pathway, leading to autophagy.

## **NF-kB Signaling Pathway**

In glioblastoma cells, **GSK343** has been shown to reduce the expression of NF-κB and proinflammatory cytokines, suggesting an immunomodulatory role.[10]





Click to download full resolution via product page

Caption: GSK343 modulates the NF-kB signaling pathway in glioblastoma.

## **Experimental Protocols**

Detailed methodologies are crucial for the reproducible application of **GSK343** in research.

#### **Cell Viability and Proliferation Assays**

Objective: To assess the effect of **GSK343** on cell growth and viability.

#### Workflow:





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK343 | Structural Genomics Consortium [thesgc.org]
- 4. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK343 induces autophagy and downregulates the AKT/mTOR signaling pathway in pancreatic cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. oncotarget.com [oncotarget.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κΒ/IκΒα Pathways [mdpi.com]
- 11. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κΒ/IκΒα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK343: A Technical Guide to a Selective EZH2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607833#basic-characteristics-and-properties-ofgsk343]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com